molecular formula C15H17ClN2O5S B11135310 N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)alaninamide

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)alaninamide

Cat. No.: B11135310
M. Wt: 372.8 g/mol
InChI Key: OMBOIELCLSERRU-UHFFFAOYSA-N
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Description

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)alaninamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonyl group, a furan ring, and a chlorinated methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)alaninamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorinated Methoxyphenyl Intermediate: This step involves the chlorination of 2-methoxyphenol to obtain 5-chloro-2-methoxyphenol.

    Sulfonylation: The chlorinated methoxyphenol is then reacted with a sulfonyl chloride to introduce the sulfonyl group, forming 5-chloro-2-methoxyphenylsulfonyl chloride.

    Coupling with Alaninamide: The sulfonyl chloride intermediate is then coupled with N-(furan-2-ylmethyl)alaninamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)alaninamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorine atom on the methoxyphenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted methoxyphenyl derivatives.

Scientific Research Applications

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)alaninamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)alaninamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The furan ring and methoxyphenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 2-Chloro-5-methoxyphenyl boronic acid

Uniqueness

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)alaninamide is unique due to its combination of a sulfonyl group, furan ring, and chlorinated methoxyphenyl group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C15H17ClN2O5S

Molecular Weight

372.8 g/mol

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C15H17ClN2O5S/c1-10(15(19)17-9-12-4-3-7-23-12)18-24(20,21)14-8-11(16)5-6-13(14)22-2/h3-8,10,18H,9H2,1-2H3,(H,17,19)

InChI Key

OMBOIELCLSERRU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=CO1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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